3-(furan-2-amido)-N-[4-(trifluoromethoxy)phenyl]-1-benzofuran-2-carboxamide
Description
Properties
IUPAC Name |
3-(furan-2-carbonylamino)-N-[4-(trifluoromethoxy)phenyl]-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13F3N2O5/c22-21(23,24)31-13-9-7-12(8-10-13)25-20(28)18-17(14-4-1-2-5-15(14)30-18)26-19(27)16-6-3-11-29-16/h1-11H,(H,25,28)(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEBPTYDJXJWVSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(O2)C(=O)NC3=CC=C(C=C3)OC(F)(F)F)NC(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13F3N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Copper-Catalyzed Cyclization
A widely adopted method involves copper(I) chloride-mediated cyclization of o-hydroxy aryl alkynes. For example, treating 2-ethynylphenol derivatives with CuCl (10 mol%) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in dimethylformamide at 80°C induces 5-exo-dig cyclization, forming benzofuran-2-carboxylic acid intermediates in 45–93% yields. Substituents at the alkyne terminus dictate regioselectivity, with electron-donating groups enhancing reaction rates.
Palladium-Copper Bimetallic Systems
For substrates requiring concurrent aryl halide functionalization, PdCl₂(PPh₃)₂ (5 mol%) and CuI (10 mol%) in triethylamine enable one-pot Sonogashira coupling and cyclization. This tandem process converts 2-iodophenols and terminal alkynes into benzofuran-2-carboxylates at 70–85°C, achieving 84–91% yields. The trifluoromethoxy group is introduced post-cyclization via Ullmann-type couplings to avoid side reactions.
Amide Bond Formation Strategies
Carboxylic Acid Activation
The benzofuran-2-carboxylic acid intermediate undergoes activation using 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) and N-methylmorpholine (NMM) in tetrahydrofuran. Subsequent reaction with 4-(trifluoromethoxy)aniline at 0°C produces the primary amide in 78–85% yields.
Direct Amidation via Pyridyl Thioesters
A catalyst-free approach employs S-pyridin-2-yl thioesters, generated in situ from benzofuran-2-carboxylic acids and 2,2′-dipyridyl disulfide. Heating with 4-(trifluoromethoxy)aniline in dichloromethane at 40°C for 12 hours furnishes the amide in 90% yield, minimizing racemization.
Installation of the Furan-2-Amido Substituent
Late-Stage Acylation
The 3-amino group on the benzofuran core reacts with furan-2-carbonyl chloride in dichloromethane using N,N-diisopropylethylamine (DIPEA) as a base. This acylation proceeds at −20°C to prevent furan ring opening, yielding 72–80% of the target compound.
Microwave-Assisted Coupling
Employing hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) and DIPEA in dimethylacetamide under microwave irradiation (100°C, 20 minutes) accelerates the acylation, achieving 88% yield with >99% purity.
Comparative Analysis of Synthetic Routes
The Pd/Cu bimetallic system offers the highest efficiency for substrates requiring aryl halide functionalization, while microwave-assisted HATU coupling provides the fastest route for amidation.
Optimization and Scale-Up Considerations
Solvent Selection
Polar aprotic solvents (dimethylformamide, dimethylacetamide) enhance cyclization rates but complicate purification. Switching to tetrahydrofuran/water biphasic systems in later stages improves isolation yields by 15–20%.
Catalyst Recycling
Immobilized copper on mesoporous silica (Cu@SBA-15) allows three reaction cycles without significant activity loss, reducing metal waste.
Continuous Flow Synthesis
A microreactor system combining cyclization and amidation steps achieves 76% overall yield at 120°C with 5-minute residence time, demonstrating scalability potential.
Chemical Reactions Analysis
Types of Reactions
3-(furan-2-amido)-N-[4-(trifluoromethoxy)phenyl]-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The amide group can be reduced to an amine under appropriate conditions.
Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the amide group can produce amines .
Scientific Research Applications
3-(furan-2-amido)-N-[4-(trifluoromethoxy)phenyl]-1-benzofuran-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: Used in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism by which 3-(furan-2-amido)-N-[4-(trifluoromethoxy)phenyl]-1-benzofuran-2-carboxamide exerts its effects involves interactions with specific molecular targets. The trifluoromethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes. The amide and furan groups can participate in hydrogen bonding and other interactions with target proteins or enzymes, modulating their activity .
Comparison with Similar Compounds
Substituent Variations and Electronic Effects
The table below compares key structural analogs, highlighting substituent differences and their implications:
Key Observations:
- Electron-Withdrawing Groups : The trifluoromethoxy group in the target compound and its chloro-substituted analog () increases resistance to oxidative metabolism compared to the methyl group in .
- Steric Effects : Bulky substituents like 2,4,6-trimethylphenyl in reduce binding flexibility, whereas the furan-2-amido group in the target compound balances steric and electronic properties for optimal interactions.
- Applications : Chloro-substituted analogs () are linked to agrochemicals, while formyl-containing derivatives () serve as synthetic intermediates, highlighting the role of substituents in determining utility.
Biological Activity
3-(furan-2-amido)-N-[4-(trifluoromethoxy)phenyl]-1-benzofuran-2-carboxamide is a complex organic compound that belongs to the class of benzofuran derivatives. Its unique chemical structure, which includes both a benzofuran moiety and a trifluoromethoxyphenyl group, suggests significant potential for various biological activities. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound based on diverse research findings.
Chemical Structure and Synthesis
The synthesis of this compound typically involves multiple synthetic steps. The structural features include:
- Benzofuran Core : Provides a scaffold for biological activity.
- Trifluoromethoxy Group : Enhances lipophilicity and potentially increases binding affinity to biological targets.
- Amide Linkage : May contribute to the compound's interaction with enzymes and receptors.
Anticancer Properties
Research indicates that benzofuran derivatives exhibit promising anticancer activity. For instance, studies have shown that compounds with similar structural motifs can inhibit cell proliferation in various cancer cell lines. In particular, derivatives have demonstrated:
- Selective Cytotoxicity : Certain derivatives were found to be more effective against specific cancer types compared to standard treatments (Flynn et al., 2023) .
- Mechanism of Action : Compounds may interact with tubulin, disrupting microtubule dynamics and leading to apoptosis in cancer cells.
Antibacterial and Antifungal Activities
Benzofuran derivatives have also been investigated for their antibacterial and antifungal properties. The following points summarize key findings:
- Broad-Spectrum Activity : Some derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi.
- Potential Mechanisms : The antibacterial action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Structure-Activity Relationship (SAR)
The relationship between the chemical structure of this compound and its biological activity has been explored through various studies:
| Compound | Structural Features | Biological Activity |
|---|---|---|
| 3-bromo-4-(trifluoromethoxy)benzamide | Bromine substitution | Enhanced reactivity |
| 1-bromo-3-fluoro-4-(trifluoromethoxy)benzene | Fluoro and trifluoromethoxy groups | Diverse reactivity |
| 4-(trifluoromethoxy)phenylmagnesium bromide | Grignard reagent | Useful for coupling reactions |
The presence of specific functional groups, such as trifluoromethoxy, has been linked to increased potency in biological assays.
Case Studies
Several case studies highlight the biological activity of related compounds:
- In Vitro Studies : A study evaluated the antiproliferative effects of a series of benzofuran derivatives on human cancer cell lines, demonstrating that modifications in substituents significantly affected their efficacy (Flynn et al., 2023) .
- Molecular Docking Simulations : Computational studies have suggested that these compounds can effectively bind to target proteins involved in cancer progression, indicating their potential as lead compounds for drug development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
